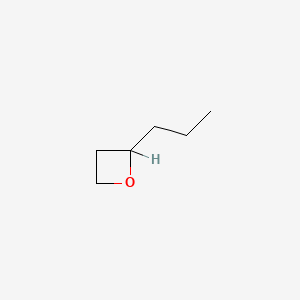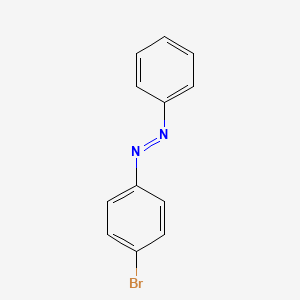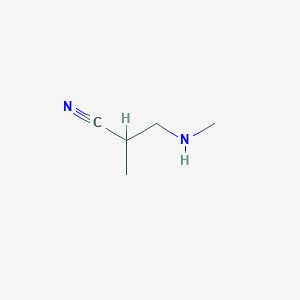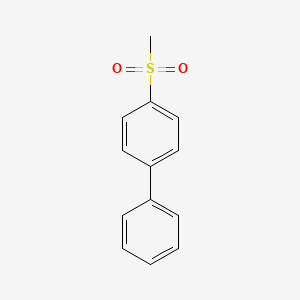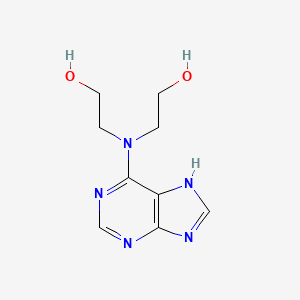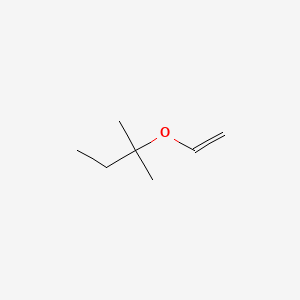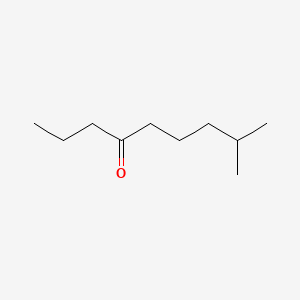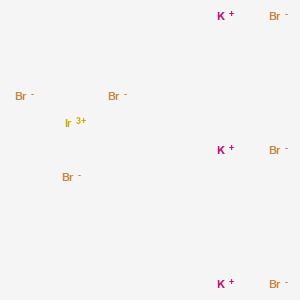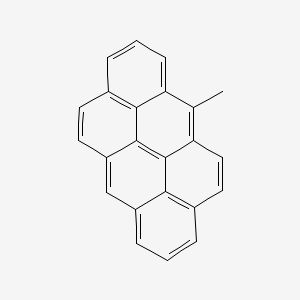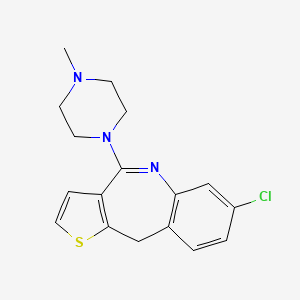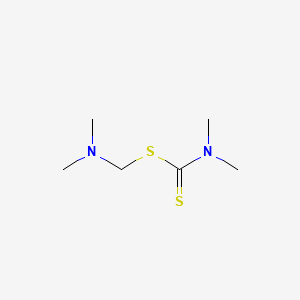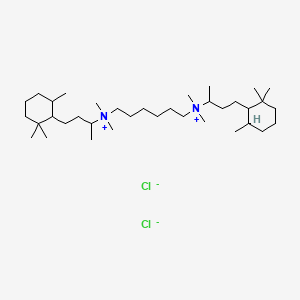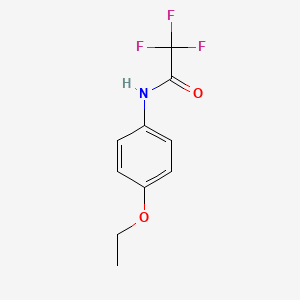
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is a chemical compound with the molecular formula C18H10Br4O8 and a molecular weight of 673.9 g/mol. This compound appears as a white crystalline powder that is insoluble in water but soluble in organic solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester typically involves the esterification of butanedioic acid with 2,4-dibromo-6-carboxyphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is usually heated under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of dibromoquinones.
Reduction: Formation of dibromoalcohols.
Substitution: Formation of various substituted phenyl esters.
科学的研究の応用
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester has a wide range of scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to cross-link hemoglobin beta chains.
Industry: Widely used in the production of flame-retardant materials, including plastics, textiles, and electronics.
作用機序
The mechanism by which Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester exerts its effects involves the formation of a stable char layer on the surface of materials, which acts as a barrier to heat and oxygen. This char layer prevents the spread of flames and reduces the release of flammable gases. The compound also interacts with molecular targets such as hemoglobin beta chains, leading to cross-linking and stabilization of the protein structure.
類似化合物との比較
Similar Compounds
Tetrabromobisphenol S (TBBPS): Similar flame retardant properties but with different solubility characteristics.
Hexabromocyclododecane (HBCD): Another flame retardant with a different chemical structure and mechanism of action.
Decabromodiphenyl ether (DecaBDE): Used in similar applications but has different environmental and health impacts.
Uniqueness
Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is unique due to its high bromine content, which provides superior flame retardant properties compared to other compounds. Its ability to form stable char layers and cross-link proteins makes it particularly effective in enhancing the fire resistance of materials.
特性
CAS番号 |
71337-52-5 |
|---|---|
分子式 |
C18H10Br4O8 |
分子量 |
673.9 g/mol |
IUPAC名 |
3,5-dibromo-2-[4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H10Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h3-6H,1-2H2,(H,25,26)(H,27,28) |
InChIキー |
MRDWEURGLFYDAO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)CCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |
正規SMILES |
C1=C(C=C(C(=C1C(=O)O)OC(=O)CCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


